molecular formula C11H22O3Si B1580828 2-(3-Cyclohexenyl)ethyltrimethoxysilane CAS No. 67592-36-3

2-(3-Cyclohexenyl)ethyltrimethoxysilane

Cat. No.: B1580828
CAS No.: 67592-36-3
M. Wt: 230.38 g/mol
InChI Key: LJNFZEBTNPLCMG-UHFFFAOYSA-N
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Description

2-(3-Cyclohexenyl)ethyltrimethoxysilane is an organosilicon compound with the molecular formula C11H22O3Si. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

2-(3-Cyclohexenyl)ethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of organosilicon compounds . It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are crucial for the compound’s ability to modify surfaces and create functionalized materials. The nature of these interactions involves the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further react with other biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins . The compound’s ability to modify surfaces can lead to changes in cell adhesion, proliferation, and differentiation. Additionally, it can impact the expression of specific genes involved in cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of siloxane bonds . This compound can bind to enzymes and proteins, leading to their inhibition or activation. The hydrolysis of the methoxy groups results in the formation of reactive silanol groups, which can further interact with other biomolecules. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is known to react slowly with moisture, leading to the gradual formation of silanol groups . Over time, these reactive groups can further interact with other biomolecules, leading to long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively modify surfaces and interact with biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The hydrolysis of the methoxy groups leads to the formation of silanol groups, which can further participate in metabolic reactions. These interactions can affect metabolic flux and the levels of specific metabolites, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to modify surfaces can also influence its distribution within tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. The formation of siloxane bonds can also impact the compound’s localization within cells, leading to changes in cellular processes and functions .

Preparation Methods

The synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane can be achieved through several routes. One common method involves the hydrosilylation of 4-vinyl-1-cyclohexene with trimethoxysilane in the presence of a catalyst such as platinum or rhodium . The reaction is typically carried out under an inert atmosphere at room temperature for about 12 hours. Industrial production methods often utilize similar catalytic processes but on a larger scale to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Cyclohexenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Scientific Research Applications

2-(3-Cyclohexenyl)ethyltrimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexenyl)ethyltrimethoxysilane involves its ability to form strong bonds with various substrates through the silicon atom. The methoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and as a coupling agent in composite materials .

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyclohexenyl)ethyltrimethoxysilane include:

The uniqueness of this compound lies in its cyclohexenyl group, which provides additional reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNFZEBTNPLCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1CCC=CC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886839
Record name Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67592-36-3
Record name [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67592-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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